

Application Notes: Reversine in High-Throughput Screening for Novel Therapeutics

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Compound of Interest

Compound Name: *Reversin 205*

Cat. No.: *B172063*

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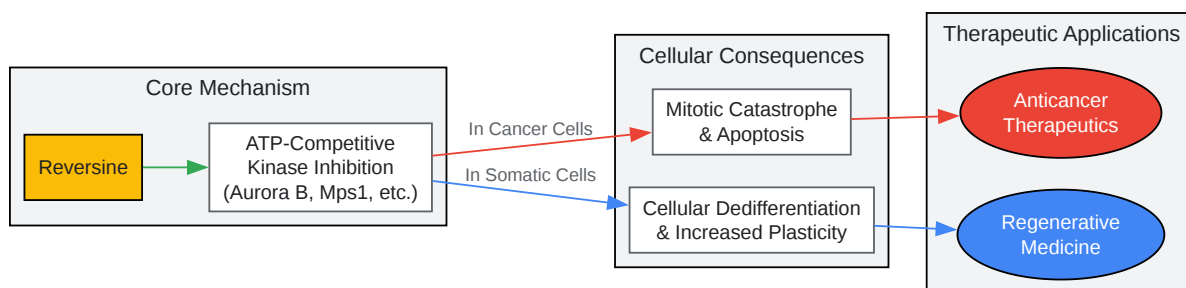
Introduction

Reversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual capacity for inducing cell dedifferentiation and exhibiting selective anticancer activity.^{[1][2]} Initially identified through high-throughput screening for its ability to reverse lineage-committed myoblasts to a more primitive, multipotent state, Reversine has garnered significant interest in both regenerative medicine and oncology.^{[2][3]} Its mechanism of action, primarily centered on the inhibition of specific kinases involved in cell cycle regulation, makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.^{[1][4]} These application notes provide an overview of Reversine's use in HTS, detailing its mechanism, quantitative data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

Reversine's biological effects are attributed to its activity as an ATP-competitive inhibitor of several key protein kinases.^{[5][6]} Its primary targets are the Aurora kinases (A, B, and C), which are serine/threonine kinases essential for mitotic regulation, including centrosome maturation, spindle assembly, and cytokinesis.^{[5][7][8]} By inhibiting Aurora kinases, particularly Aurora B, Reversine disrupts the phosphorylation of downstream targets like histone H3, leading to failures in cytokinesis, induction of polyploidy (an abnormal number of chromosome sets), and ultimately, apoptosis or mitotic catastrophe in rapidly dividing cancer cells.^{[4][6]}

Beyond Aurora kinases, Reversine also inhibits other kinases such as Monopolar spindle 1 (Mps1), MEK1, and JNK1, contributing to its diverse cellular effects, including cell cycle arrest and modulation of cell migration.[9][10][11] This multi-targeted kinase inhibition is the foundation for its dual applications in cancer therapy and cell fate manipulation.[1]



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Caption: Logical flow of Reversine's dual applications.

Quantitative Data: Kinase Inhibitory Profile of Reversine

The potency of Reversine against its primary kinase targets has been quantified in various studies. This data is crucial for designing effective HTS assays and interpreting their results.

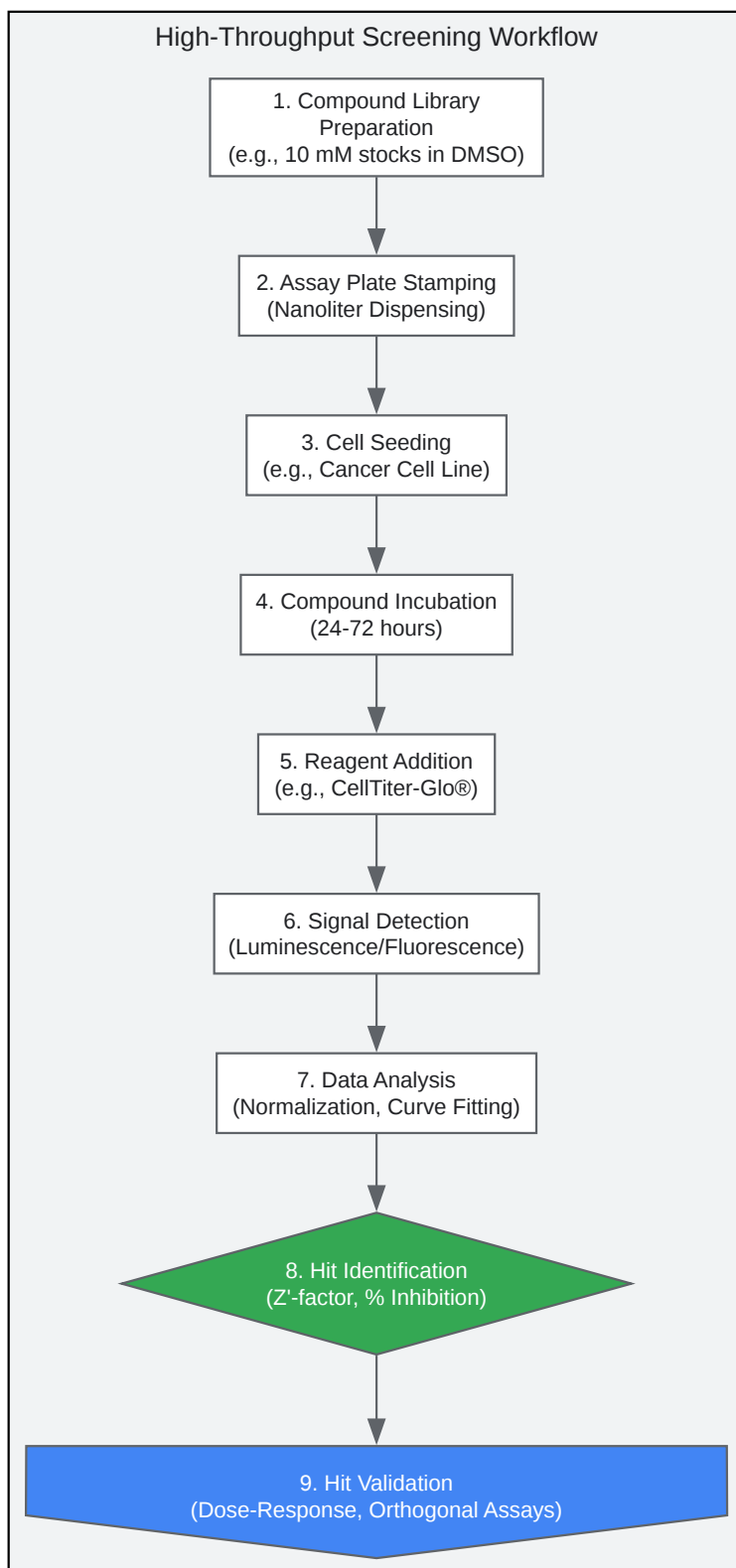
Target Kinase	IC ₅₀ Value (nM)	Assay Condition/Source	Citation(s)
Aurora A	150 - 400	In vitro kinase assays	[7][8]
Aurora B	500	In vitro kinase assay	[5][7]
Aurora C	400	In vitro kinase assay	[5][8]
Nonmuscle Myosin II	350	In vitro kinase assay	[8]
MEK1	> 1500	In vitro kinase assay	[8][12]

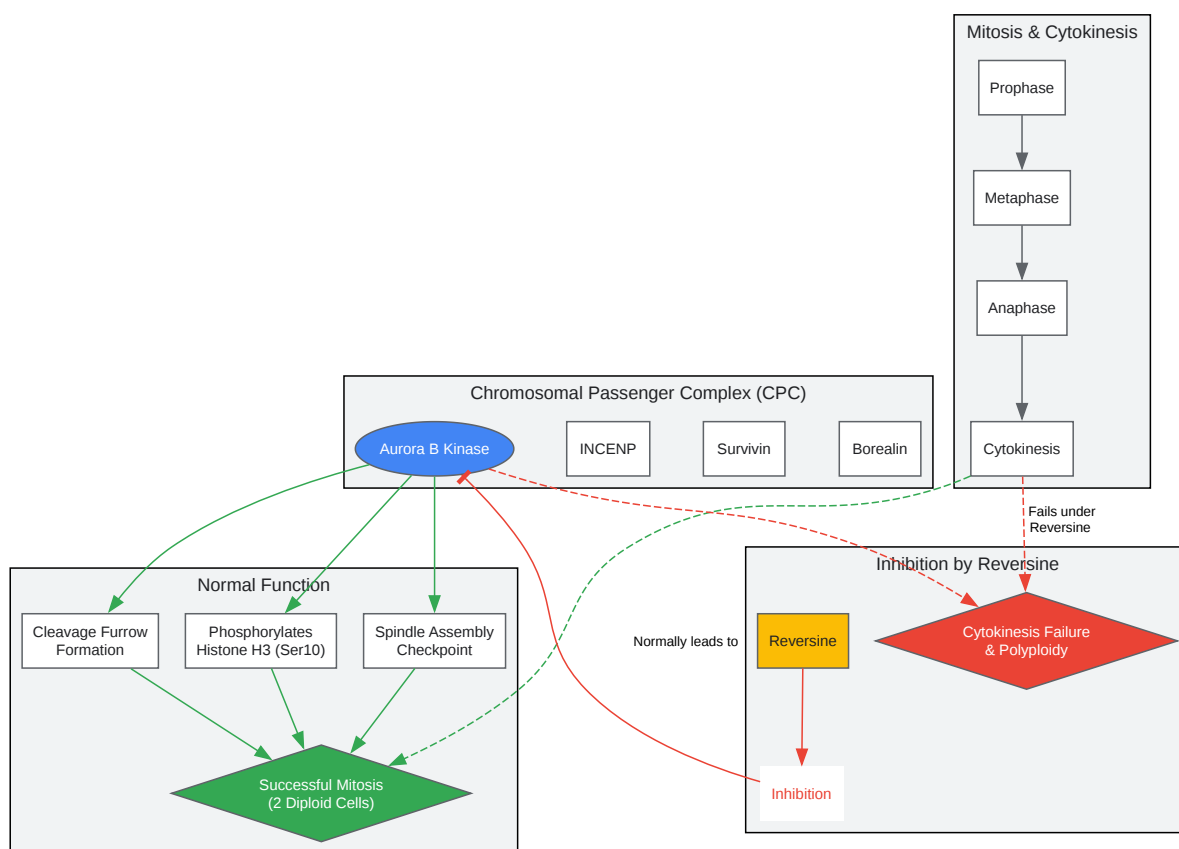
High-Throughput Screening Applications and Protocols

Reversine's established biological activities make it a powerful tool for various HTS campaigns.

Application 1: Screening for Novel Anticancer Agents

Reversine can be used as a positive control or as a reference compound in HTS campaigns designed to identify novel Aurora kinase inhibitors. Furthermore, it can be used in combination screens to identify compounds that synergize with it to enhance cancer cell killing.





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